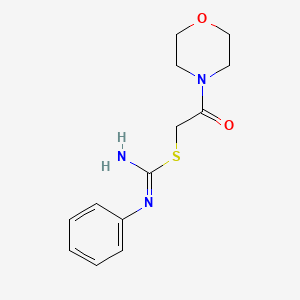
2-Morpholino-2-oxoethyl N'-phenylcarbamimidothioate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Morpholino-2-oxoethyl N’-phenylcarbamimidothioate hydrochloride is a chemical compound with the molecular formula C13H18ClN3O2S. It is known for its unique structure, which includes a morpholine ring, an oxoethyl group, and a phenylcarbamimidothioate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-2-oxoethyl N’-phenylcarbamimidothioate hydrochloride typically involves the reaction of morpholine with ethyl chloroformate to form 2-morpholino-2-oxoethyl chloride. This intermediate is then reacted with N’-phenylthiourea to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Morpholino-2-oxoethyl N’-phenylcarbamimidothioate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenylcarbamimidothioate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted phenylcarbamimidothioates .
Aplicaciones Científicas De Investigación
2-Morpholino-2-oxoethyl N’-phenylcarbamimidothioate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Morpholino-2-oxoethyl N’-phenylcarbamimidothioate hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, which can affect cellular processes such as cytokinesis and cell cycle regulation. The morpholine ring plays a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simple heterocyclic compound with a wide range of applications.
Thiourea Derivatives: Compounds with similar structural features and biological activities.
Oxoethyl Compounds: Molecules containing the oxoethyl group, used in various chemical reactions.
Uniqueness
2-Morpholino-2-oxoethyl N’-phenylcarbamimidothioate hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C13H17N3O2S |
|---|---|
Peso molecular |
279.36 g/mol |
Nombre IUPAC |
(2-morpholin-4-yl-2-oxoethyl) N'-phenylcarbamimidothioate |
InChI |
InChI=1S/C13H17N3O2S/c14-13(15-11-4-2-1-3-5-11)19-10-12(17)16-6-8-18-9-7-16/h1-5H,6-10H2,(H2,14,15) |
Clave InChI |
MDRJUNKHPDMLKZ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)CSC(=NC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


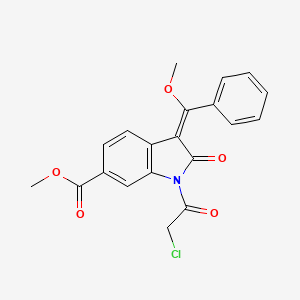
![7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3-[(4-chlorophenyl)methyl]-3,6-dihydro-](/img/structure/B12337162.png)
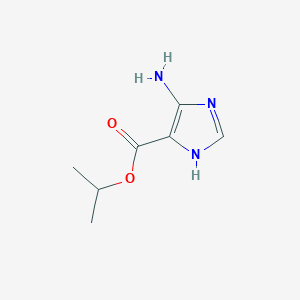
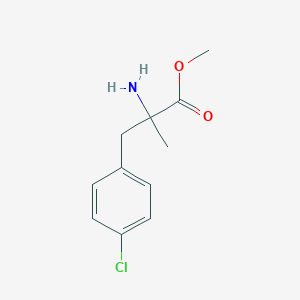
![(3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-carbonitrile](/img/structure/B12337186.png)
![B-[4-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B12337191.png)
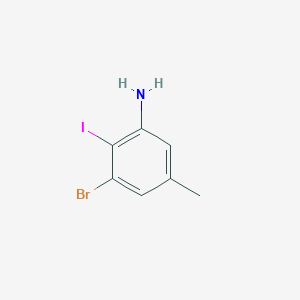
![5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12337201.png)
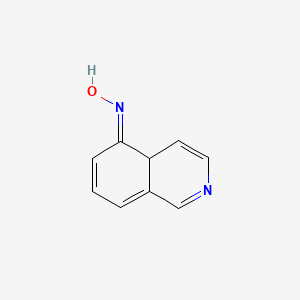

![4-[(1R)-1-aminobutyl]phenol](/img/structure/B12337218.png)



